N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine
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Overview
Description
N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine is a compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as “click chemistry”. This compound is particularly valued for its water solubility and biocompatibility, making it a significant advancement over previous ligands used in similar reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with a tert-butyltriazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby ensuring the high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine primarily undergoes substitution reactions, particularly in the context of click chemistry. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve copper(I) catalysts and azide or alkyne substrates.
Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. In click chemistry, the primary product is a 1,2,3-triazole derivative, which is formed through the cycloaddition of an azide and an alkyne .
Scientific Research Applications
N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine involves its role as a ligand in the CuAAC reaction. It coordinates with copper(I) ions, stabilizing them and enhancing their catalytic activity. This coordination facilitates the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The molecular targets and pathways involved include the copper(I) ion and the azide-alkyne substrates .
Comparison with Similar Compounds
Similar Compounds
BTTAA (2-[(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another water-soluble ligand used in CuAAC, known for its fast reaction rates and low cytotoxicity.
TBTA (Tris(benzyltriazolylmethyl)amine): A ligand that stabilizes copper(I) ions but is less water-soluble compared to N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine.
Uniqueness
This compound stands out due to its excellent water solubility and biocompatibility, making it highly suitable for biological applications. Its ability to accelerate reaction rates while minimizing cytotoxicity is a significant advantage over other ligands .
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-10-12(6-5-7-14-10)15-8-11-9-18(17-16-11)13(2,3)4/h5-7,9,15H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZDTKJHSLHYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NCC2=CN(N=N2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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